molecular formula C16H18N2O3S B5675250 N-[4-[(2-ethylphenyl)sulfamoyl]phenyl]acetamide

N-[4-[(2-ethylphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B5675250
M. Wt: 318.4 g/mol
InChI Key: AYGVRPCXVSXZFX-UHFFFAOYSA-N
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Description

N-[4-[(2-ethylphenyl)sulfamoyl]phenyl]acetamide is a sulfonamide derivative that has gained attention in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an acetamide group attached to a phenyl ring, which is further connected to a sulfamoyl group and an ethyl-substituted phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-ethylphenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 2-ethylbenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-ethylphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[4-[(2-ethylphenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(2-ethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide
  • N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide
  • N-[4-[(3-methoxyphenyl)sulfamoyl]phenyl]acetamide

Uniqueness

N-[4-[(2-ethylphenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[(2-ethylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-13-6-4-5-7-16(13)18-22(20,21)15-10-8-14(9-11-15)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGVRPCXVSXZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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